molecular formula C7H5F2I B1451044 1-(Difluoromethyl)-3-iodobenzene CAS No. 1214372-71-0

1-(Difluoromethyl)-3-iodobenzene

Cat. No.: B1451044
CAS No.: 1214372-71-0
M. Wt: 254.02 g/mol
InChI Key: HROHDLSABVNCEZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-iodobenzene is a type of organofluorine compound. Organofluorine compounds are characterized by the presence of a carbon-fluorine bond. The incorporation of fluorine atoms into a molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .


Synthesis Analysis

The synthesis of this compound involves the use of difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This process has seen rapid growth in the past two decades thanks to the development of new reagents and catalysts .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a difluoromethyl group (CF2H) and an iodine atom attached to a benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound typically involve the difluoromethylation of C (sp2)–H bond through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .

Scientific Research Applications

Electrochemical Fluorination

1-(Difluoromethyl)-3-iodobenzene can be produced through electrochemical fluorination processes. Momota et al. (1998) explored the electrochemical fluorination of various compounds, including difluoromethylbenzene, highlighting the potential for producing different fluorinated benzene derivatives, including this compound, under specific conditions (Momota, Mukai, Kato, & Morita, 1998).

Intermolecular Aggregates

Fontana et al. (2002) studied the formation of discrete intermolecular aggregates involving perfluorocarbons and hydrocarbons, where derivatives like 1-iodoperfluoroalkanes show notable interactions. This research suggests a potential application of this compound in studying and creating unique molecular aggregates (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).

Precursor to Difunctional Compounds

Research by Li et al. (2022) on sterically crowded 1,4-diiodobenzene demonstrates its use as a precursor for difunctional hypervalent iodine compounds. This suggests potential applications for this compound in synthesizing multifunctional compounds for various chemical processes (Li, Smith, Gembicky, Rheingold, & Protasiewicz, 2022).

Synthesis of Organic Transformations

Diemer, Leroux, and Colobert (2011) discussed the use of dibromoiodobenzenes as valuable precursors for organic transformations, suggesting that this compound could be similarly utilized in various synthetic applications (Diemer, Leroux, & Colobert, 2011).

Safety and Hazards

While specific safety and hazard information for 1-(Difluoromethyl)-3-iodobenzene is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The field of organofluorine chemistry, which includes compounds like 1-(Difluoromethyl)-3-iodobenzene, is expected to see further landmark achievements as organofluorine compounds are used increasingly in everyday applications . The development of more environmentally friendly fluorination and fluoroalkylation methods is a key area of focus .

Properties

IUPAC Name

1-(difluoromethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROHDLSABVNCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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